molecular formula C16H20ClF3N2O2 B8685762 4-(2-Chloro-4-trifluoromethylphenyl)piperazine-1-carboxylic acid tert-butyl ester CAS No. 847971-81-7

4-(2-Chloro-4-trifluoromethylphenyl)piperazine-1-carboxylic acid tert-butyl ester

Cat. No. B8685762
Key on ui cas rn: 847971-81-7
M. Wt: 364.79 g/mol
InChI Key: BMSUIVADKSNOPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07595314B2

Procedure details

A mixture of 0.5 g (1.6 mmol) of 3-chloro-4-iodobenzotrifluoride 0.7 g (3.8 mmol), N-Boc-piperazine, 41 mg (0.04 mmol) Tris(dibenzylideneacetone)dipalladium chloroform complex, 0.44 g (4.43 mmol) sodium-t-butoxide and 48 mg (0.16 mmol) tri-o-tolylphosphine in 6 ml dioxane was heated overnight at 100° C. The solution was allowed to cool to room temperature, taken up in ether (30 ml) and washed with brine (25 ml). The organic layer was dried over Na2SO4, filtered and the solvent was removed in vacuo. The crude oil was chromatographed over on silica gel: Eluent: Heptane-AcOEt 0-10% over 15 min to provide the title compound (0.06 g, 10%) as a brown oil, MS (m/e): 365.1 (MH+, 100%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
48 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
10%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:9]([F:12])([F:11])[F:10])[CH:5]=[CH:6][C:7]=1I.[C:13]([N:20]1[CH2:25][CH2:24][NH:23][CH2:22][CH2:21]1)([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14].CC(C)([O-])C.[Na+].C1(C)C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C>O1CCOCC1.CCOCC>[C:16]([O:15][C:13]([N:20]1[CH2:25][CH2:24][N:23]([C:7]2[CH:6]=[CH:5][C:4]([C:9]([F:12])([F:11])[F:10])=[CH:3][C:2]=2[Cl:1])[CH2:22][CH2:21]1)=[O:14])([CH3:19])([CH3:17])[CH3:18] |f:2.3|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
ClC=1C=C(C=CC1I)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCNCC1
Name
Quantity
0.44 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
48 mg
Type
reactant
Smiles
C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
WASH
Type
WASH
Details
washed with brine (25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The crude oil was chromatographed over on silica gel

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=C(C=C(C=C1)C(F)(F)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.06 g
YIELD: PERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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